An In-depth Technical Guide to Thieno[2,3-b]quinoline-2-carbohydrazide: Synthesis, Structure, and Physicochemical Properties
An In-depth Technical Guide to Thieno[2,3-b]quinoline-2-carbohydrazide: Synthesis, Structure, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thieno[2,3-b]quinoline-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-b]quinoline scaffold is recognized as a privileged structure, forming the core of molecules with diverse and potent biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] This document details the chemical structure, a validated synthetic pathway from readily available precursors, and a thorough analysis of its physicochemical and spectroscopic properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.
Introduction: The Thieno[2,3-b]quinoline Scaffold
The fusion of a thiophene ring to a quinoline system at the [2,3-b] position creates a rigid, planar, and electron-rich heterocyclic system. This unique combination of aromatic rings has proven to be a fertile ground for the discovery of bioactive molecules. Derivatives of the thieno[2,3-b]quinoline core have been reported to exhibit a wide array of pharmacological effects, acting as, for example, urea transporter inhibitors and antiproliferative agents by inhibiting EGFR tyrosine kinase.[1] The carbohydrazide functional group at the 2-position serves as a versatile synthetic handle, allowing for further molecular elaboration and the introduction of diverse pharmacophores. Carbohydrazide derivatives themselves are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Nomenclature
The core of the target molecule is a tetracyclic system where a thiophene ring is fused to the 'b' face of a quinoline ring. The carbohydrazide group (-CONHNH2) is attached to the second position of the thieno[2,3-b]quinoline ring system.
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Systematic Name: Thieno[2,3-b]quinoline-2-carbohydrazide
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Molecular Formula: C₁₂H₉N₃OS
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Molecular Weight: 243.29 g/mol
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of Thieno[2,3-b]quinoline-2-carbohydrazide.
Synthesis of Thieno[2,3-b]quinoline-2-carbohydrazide
The synthesis of Thieno[2,3-b]quinoline-2-carbohydrazide can be achieved through a multi-step process commencing with the construction of the thieno[2,3-b]quinoline core, followed by the formation of the carbohydrazide moiety. A common and effective route involves the cyclization of a 2-chloro-3-formylquinoline with a sulfur-containing nucleophile, followed by esterification and subsequent reaction with hydrazine.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for Thieno[2,3-b]quinoline-2-carbohydrazide.
Experimental Protocol
Step 1: Synthesis of Thieno[2,3-b]quinoline-2-carboxylic Acid
This step involves the cyclocondensation of 2-chloroquinoline-3-carbaldehyde with thioglycolic acid. A novel approach utilizing copper oxide nanoparticles as a catalyst has been reported to facilitate this reaction with high efficiency.[2]
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To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add thioglycolic acid (1.2 eq).
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Add a catalytic amount of copper oxide nanoparticles (CuO NPs).
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Reflux the reaction mixture at 50 °C for approximately 2 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the catalyst by filtration.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Thieno[2,3-b]quinoline-2-carboxylic acid.
Step 2: Synthesis of Ethyl Thieno[2,3-b]quinoline-2-carboxylate
The carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification.
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Suspend Thieno[2,3-b]quinoline-2-carboxylic acid (1.0 eq) in absolute ethanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
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Purify the product by column chromatography on silica gel if necessary.
Step 3: Synthesis of Thieno[2,3-b]quinoline-2-carbohydrazide
The final step is the conversion of the ethyl ester to the carbohydrazide using hydrazine hydrate.[3]
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Dissolve Ethyl Thieno[2,3-b]quinoline-2-carboxylate (1.0 eq) in ethanol.
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Add an excess of hydrazine hydrate (5-10 eq).
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Reflux the reaction mixture for 8-12 hours. The formation of a precipitate may be observed.
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Monitor the reaction by TLC until the starting ester is no longer detectable.
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Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford Thieno[2,3-b]quinoline-2-carbohydrazide.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Thieno[2,3-b]quinoline-2-carbohydrazide is crucial for its application in drug development, particularly for formulation and pharmacokinetic studies.
| Property | Value/Description | Rationale and Significance |
| Physical State | Expected to be a solid at room temperature. Derivatives are often reported as crystalline solids. | The solid state is typical for compounds of this molecular weight and structure, facilitating handling and formulation. |
| Melting Point | Not explicitly reported for the title compound. However, related thieno[2,3-b]pyrazine and quinoline derivatives exhibit melting points in the range of 145-176 °C and higher.[4] | A high melting point would suggest a stable crystalline lattice, which can be correlated with lower solubility. |
| Solubility | The thieno[2,3-b]pyridine/quinoline scaffold is known for its poor aqueous solubility.[5] The introduction of the polar carbohydrazide group is expected to slightly improve solubility compared to less polar analogues. Soluble in polar organic solvents like DMSO and DMF. | Low aqueous solubility is a significant challenge for the clinical development of this class of compounds. Strategies to enhance solubility, such as the introduction of polar functional groups or formulation with solubilizing agents, are often necessary.[5] |
| Lipophilicity (LogP) | Calculated values for related thieno[2,3-b]quinoline derivatives are generally in a range favorable for membrane permeability.[6] | The LogP value is a critical parameter for predicting absorption and distribution in biological systems. A balanced LogP is often sought for optimal pharmacokinetic properties. |
| Hydrogen Bonding | The carbohydrazide moiety contains both hydrogen bond donors (-NH, -NH₂) and a hydrogen bond acceptor (C=O). | These functionalities can engage in intermolecular hydrogen bonding, influencing crystal packing and solubility, as well as intramolecular hydrogen bonding, which can affect conformation. They are also critical for interactions with biological targets. |
Spectroscopic Characterization
The structural elucidation of Thieno[2,3-b]quinoline-2-carbohydrazide relies on a combination of modern spectroscopic techniques. Below is a predictive analysis of the expected spectroscopic data based on the known properties of the thieno[2,3-b]quinoline scaffold and the carbohydrazide functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to solubility constraints.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline and thiophene rings, as well as the protons of the carbohydrazide group.
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Aromatic Region (δ 7.0-9.0 ppm): A series of multiplets and doublets corresponding to the protons on the quinoline and thiophene rings. The exact chemical shifts and coupling constants will depend on the electronic environment of each proton.
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-NH Proton (δ ~9.5-10.5 ppm): A broad singlet corresponding to the proton of the -CONH- group.
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-NH₂ Protons (δ ~4.5 ppm): A broad singlet corresponding to the two protons of the -NH₂ group. This signal is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
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Aromatic Region (δ 110-150 ppm): A series of signals for the carbon atoms of the fused aromatic rings.
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Carbonyl Carbon (δ ~160-170 ppm): A characteristic signal for the carbonyl carbon of the carbohydrazide group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3400 | N-H stretching | -NH and -NH₂ of the carbohydrazide |
| 3000-3100 | C-H stretching | Aromatic C-H |
| ~1640-1680 | C=O stretching (Amide I) | Carbonyl of the carbohydrazide |
| ~1500-1600 | C=C stretching | Aromatic rings |
| ~1500-1550 | N-H bending (Amide II) | -NH of the carbohydrazide |
The presence of strong absorptions in the N-H and C=O stretching regions is a key diagnostic feature for the carbohydrazide moiety. Aromatic compounds also show characteristic absorptions for C-H and C=C stretching.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
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Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of the compound (m/z = 243.29).
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Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules like HCN.[9] The carbohydrazide side chain can undergo cleavage, leading to fragment ions corresponding to the thieno[2,3-b]quinoline core and the carbohydrazide moiety.
Conclusion
Thieno[2,3-b]quinoline-2-carbohydrazide is a synthetically accessible and versatile heterocyclic compound with significant potential for further development in medicinal chemistry. This guide provides a detailed framework for its synthesis and a comprehensive analysis of its chemical structure and physicochemical properties. The provided experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising scaffold. Further investigation into the biological activities of this compound and its derivatives is warranted.
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